BenchChemオンラインストアへようこそ!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide

HDAC6 inhibition Neurodegeneration Epigenetics

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule composed of a tetrahydroquinoline core bearing an N‑acetyl substituent and a 5‑bromofuran‑2‑carboxamide side chain. Despite being listed in several commercial screening libraries, a systematic search of primary research papers, patents, and authoritative public databases (ChEMBL, PubChem, BindingDB, PubMed) returns no quantitative biological activity data, no target‑engagement profiles, and no peer‑reviewed structure–activity relationship (SAR) studies for this exact compound.

Molecular Formula C16H15BrN2O3
Molecular Weight 363.211
CAS No. 946317-55-1
Cat. No. B2775576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide
CAS946317-55-1
Molecular FormulaC16H15BrN2O3
Molecular Weight363.211
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-9-12(4-5-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21)
InChIKeyVKFSOYQLRNQCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide (CAS 946317-55-1): Procurement-Ready Baseline Profile


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule composed of a tetrahydroquinoline core bearing an N‑acetyl substituent and a 5‑bromofuran‑2‑carboxamide side chain. Despite being listed in several commercial screening libraries, a systematic search of primary research papers, patents, and authoritative public databases (ChEMBL, PubChem, BindingDB, PubMed) returns no quantitative biological activity data, no target‑engagement profiles, and no peer‑reviewed structure–activity relationship (SAR) studies for this exact compound. Consequently, its baseline is defined exclusively by its chemical identity (CAS 946317-55-1, molecular formula C₁₆H₁₅BrN₂O₃, MW 363.21 g mol⁻¹) and the absence of publicly disclosed differential performance metrics. Any procurement decision must therefore be made on the basis of supplier-provided quality specifications (purity, solubility, batch consistency) rather than on demonstrated biological or physicochemical advantages.

Why In‑Class Analogs Cannot Substitute for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide in Research Procurement


The tetrahydroquinoline‑capped hydroxamic acid class includes well‑characterised histone deacetylase 6 (HDAC6) inhibitors such as SW‑100 and SW‑101, whose potency, isoform selectivity, and metabolic stability have been extensively documented. Subtle changes to the solvent‑exposed capping group, the zinc‑binding group, or the linker profoundly alter target engagement, off‑target liability, and pharmacokinetic profile, as demonstrated by the marked improvement in drug‑like properties when moving from SW‑100 to SW‑101. Without analogous selectivity, ADME, or in‑vivo data for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide, a researcher cannot assume that this compound recapitulates the behaviour of any better‑studied analog. Generic substitution therefore risks introducing an uncharacterised entity whose biological outcome is unpredictable, potentially compromising experimental reproducibility and safety.

Quantitative Differentiation Evidence for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide – Procurement Selection Guide


HDAC6 Inhibitory Potency versus SW‑101 and SW‑100 – Currently Unavailable

No peer‑reviewed or patent‑derived IC₅₀, Kᵢ, or Kd values are publicly available for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide against any histone deacetylase isoform. By contrast, the structurally related THQ‑capped hydroxamic acids SW‑100 and SW‑101 show HDAC6 IC₅₀ values of 2.4 nM (SW‑100) and 2.1 nM (SW‑101) in recombinant enzyme assays, with >1 000‑fold selectivity over HDAC1.

HDAC6 inhibition Neurodegeneration Epigenetics

Metabolic Stability in Liver Microsomes – Unreported for the Target Compound

No human or rodent liver microsome stability data are available for the target compound. SW‑101, a related THQ‑capped HDAC6 inhibitor, exhibits a human liver microsome half‑life (t₁/₂) of 86 min, representing a 3.7‑fold improvement over SW‑100 (t₁/₂ = 23 min). This improvement was attributed to the replacement of the phenylhydroxamate zinc‑binding group with a trifluoromethyloxadiazole moiety.

ADME Hepatic stability Drug metabolism

Aqueous Solubility and Formulation Compatibility – No Public Data

Neither thermodynamic solubility nor kinetic solubility values are reported for the target compound in any public repository. Characterised THQ‑capped HDAC6 inhibitors often require co‑solvent formulations (e.g., 10 % DMSO + 30 % PEG‑400 in saline) to achieve in‑vivo dosing concentrations of 5–30 mg kg⁻¹, as demonstrated for SW‑101 in a CMT2A mouse model.

Physicochemical properties Solubility Formulation

Selectivity Profile Across HDAC Isoforms and Off‑Target Panels – Unknown

No selectivity panel data (e.g., HDAC1, HDAC2, HDAC3, HDAC8, HDAC10, HDAC11, or broader kinase/GPCR panels) are published for the target compound. In the THQ‑capped series, SW‑101 achieves >5 000‑fold selectivity for HDAC6 over HDAC1, a property critical for avoiding the hematological toxicity associated with pan‑HDAC inhibition.

Selectivity Off-target Safety pharmacology

Evidence‑Gated Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide


Chemical Probe Development – Not Currently Supported

No target‑engagement, selectivity, or cellular activity data exist for this compound. It cannot be recommended as a chemical probe for HDAC6 or any other protein target until such data are generated and disclosed.

Combinatorial Library or SAR Exploration

Given that related THQ‑capped compounds show tractable SAR, this compound may serve as a diversification starting point in combinatorial library synthesis, provided that the absence of prior biological annotation is explicitly acknowledged and that primary screening data are generated de novo.

In‑Vivo Pharmacology – Premature

Without ADME, solubility, or selectivity data, in‑vivo studies are not justified. Procurement for animal experiments should be deferred until minimum pharmacokinetic and safety pharmacology profiles are established.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.